Comparative Physicochemical Properties: 3,5-Dichloro Regioisomer vs. 3,4-Dichloro and 2,4-Dichloro Analogs
The computed lipophilicity (XLogP3-AA) of 5-(3,5-dichlorophenyl)-5-oxovaleric acid is 2.6, reflecting the combined electron-withdrawing effect of the two meta-chlorine substituents [1]. This value provides a baseline for comparison with other regioisomers in the dichlorophenyl-oxovaleric acid series; however, head-to-head experimentally measured logP or logD values for the 3,4-dichloro and 2,4-dichloro analogs are not publicly available to enable a direct quantitative comparison. The computed topological polar surface area (TPSA) for the target compound is 54.4 Ų [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 (computed) |
| Comparator Or Baseline | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid; 5-(2,4-Dichlorophenyl)-5-oxovaleric acid (no publicly available computed or experimental logP data identified) |
| Quantified Difference | Cannot be quantified due to absence of comparator data in accessible public databases |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and non-specific protein binding; a quantified logP value enables researchers to benchmark this compound in permeability or PK studies where a specific logP window is required.
- [1] PubChem. Computed Properties: XLogP3-AA and TPSA for 5-(3,5-Dichlorophenyl)-5-oxovaleric acid, CID 2758182. View Source
- [2] PubChem. Computed Properties: Topological Polar Surface Area for CID 2758182. View Source
